molecular formula C15H21ClN2O2 B5507878 (NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride

(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride

Cat. No.: B5507878
M. Wt: 296.79 g/mol
InChI Key: PSCREBROFGOHCG-YFKNTREVSA-N
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Description

(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[222]octan-3-ylidene]hydroxylamine;hydrochloride is a complex organic compound with a unique structure that combines a bicyclic framework with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic framework, introduction of the methoxyphenyl group, and the final conversion to the hydroxylamine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or other derivatives using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular processes and molecular interactions.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group but a simpler structure.

    Steviol glycosides: Compounds with a similar bicyclic framework but different functional groups and applications.

Uniqueness

(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride is unique due to its combination of a bicyclic framework and a methoxyphenyl group. This structural uniqueness imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-19-14-5-3-2-4-12(14)10-13-15(16-18)11-6-8-17(13)9-7-11;/h2-5,11,13,18H,6-10H2,1H3;1H/b16-15-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCREBROFGOHCG-YFKNTREVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2C(=NO)C3CCN2CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC2/C(=N\O)/C3CCN2CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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